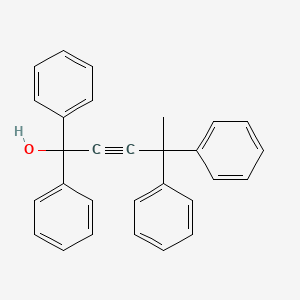
1,1,4,4-Tetraphenylpent-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetraphenylpent-2-yn-1-ol is an organic compound with the molecular formula C29H24O and a molecular weight of 388.5 g/mol It is characterized by the presence of four phenyl groups attached to a pent-2-yn-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetraphenylpent-2-yn-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of diphenylacetylene with benzophenone in the presence of a strong base such as sodium amide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4-Tetraphenylpent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetraphenylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,1,4,4-Tetraphenylpent-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,4,4-Tetraphenylbut-2-yn-1-ol: Similar structure but with a shorter carbon chain.
1,1,4,4-Tetraphenylhex-2-yn-1-ol: Similar structure but with a longer carbon chain.
1,1,4,4-Tetraphenylpent-2-en-1-ol: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
1,1,4,4-Tetraphenylpent-2-yn-1-ol is unique due to its specific combination of phenyl groups and an alkyne moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C29H24O |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1,1,4,4-tetraphenylpent-2-yn-1-ol |
InChI |
InChI=1S/C29H24O/c1-28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)22-23-29(30,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,30H,1H3 |
InChI-Schlüssel |
HDJRSRHDONLMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
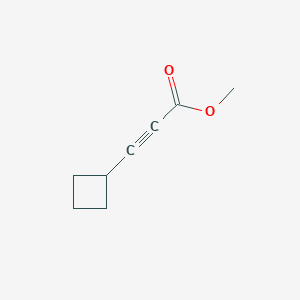
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)
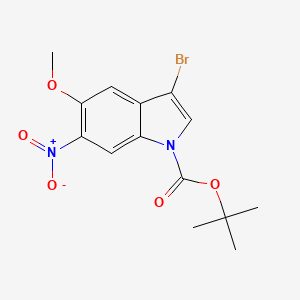
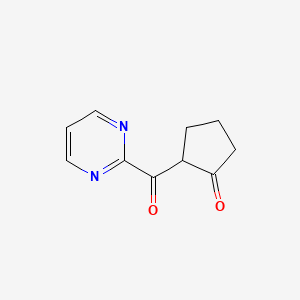
![2-tert-Butylpyrazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B15241067.png)
![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
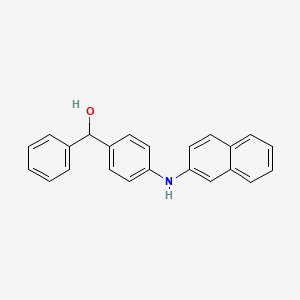
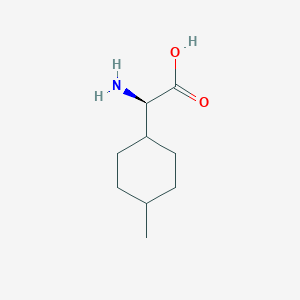
![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
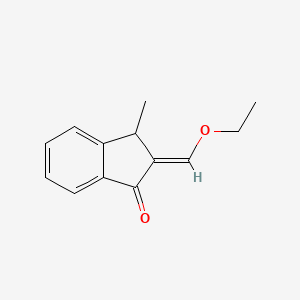
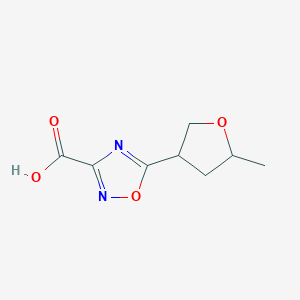
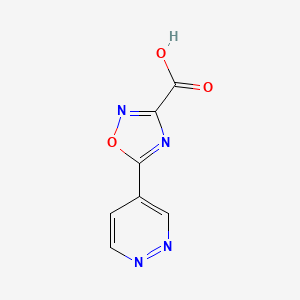
![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)
